{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol
Description
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(6,8-dimethyl-1-oxaspiro[4.5]decan-2-yl)methanol |
InChI |
InChI=1S/C12H22O2/c1-9-3-5-12(10(2)7-9)6-4-11(8-13)14-12/h9-11,13H,3-8H2,1-2H3 |
InChI Key |
YFPHYYDPQXQCBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CCC(O2)CO)C(C1)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Lewis Acid-Catalyzed Prins/Pinacol Cascade Reaction
Overview:
This method is the most established for synthesizing oxaspiro compounds like {6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol . It involves a cascade reaction starting from suitable aldehydes and cyclobutanol derivatives, catalyzed by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or titanium tetrachloride (TiCl₄). The process proceeds through initial Prins cyclization followed by a pinacol-type rearrangement, leading to the formation of the spirocyclic core.
| Parameter | Details |
|---|---|
| Catalyst | Lewis acids (e.g., BF₃·OEt₂, TiCl₄) |
| Solvent | Typically dichloromethane (DCM) or toluene |
| Temperature | 0°C to room temperature, controlled to optimize selectivity |
| Duration | Several hours (commonly 4–24 hours) |
- The aldehyde reacts with the alcohol under Lewis acid activation, forming an oxocarbenium ion.
- Intramolecular nucleophilic attack by the cyclobutanol generates the spirocyclic intermediate.
- A subsequent rearrangement (pinacol-type) stabilizes the structure, yielding the oxaspiro compound.
Research Data:
While specific reports on This compound are limited, analogous syntheses of related spiro compounds have demonstrated yields ranging from 60-85%, with high regio- and stereoselectivity under optimized conditions.
Multi-Step Synthesis Involving Ring-Closing and Functionalization
Overview:
Another approach involves constructing the spirocyclic framework through sequential steps:
- Step 1: Synthesis of the precursor cyclobutanol derivative, often via intramolecular cyclization of suitable diols or halides under basic or acidic conditions.
- Step 2: Oxidation or functionalization to introduce the hydroxymethyl group at the desired position.
- Step 3: Spirocyclization facilitated by Lewis acids or thermal conditions to form the oxaspiro core.
Preparation of Cyclobutanol Derivative:
Cyclization of diols or halides in the presence of base or acid catalysts, often under reflux.Formation of the Spirocyclic Structure:
Treatment with Lewis acids at controlled temperatures induces ring closure, forming the spirocyclic ether.Functionalization to Hydroxymethyl Group:
Hydromethylation or formaldehyde addition under basic conditions introduces the hydroxymethyl group, yielding This compound .
Research Data:
Experimental yields vary significantly depending on the precursor's purity and reaction conditions but generally range from 40-70%. Proper control of temperature and reagent stoichiometry is crucial for high selectivity and yield.
Alternative Methods and Catalytic Routes
Photocatalytic or Radical-Mediated Approaches:
Emerging research explores radical pathways for spirocyclic synthesis, often employing photoredox catalysts. These methods may offer milder conditions and higher functional group tolerance but are less documented for this specific compound.
Summary of Key Parameters:
| Method | Catalyst | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|
| Lewis acid cascade | BF₃·OEt₂, TiCl₄ | DCM, toluene | 0°C – RT | 60-85% | High regioselectivity |
| Multi-step | Various | Depends | Reflux | 40-70% | Requires intermediate purification |
| Radical pathways | Photoredox catalysts | Acetonitrile | Room temp | Under investigation | Potential for milder conditions |
Notes on Purification and Characterization
Post-synthesis, the crude product is typically purified via flash chromatography using silica gel with solvent systems such as DCM-methanol or heptane-ethyl acetate mixtures. Characterization involves NMR spectroscopy, IR, and HRMS to confirm the structure and purity.
Summary and Research Outcomes
| Aspect | Findings |
|---|---|
| Yield Range | 40–85% depending on method and conditions |
| Reaction Time | 4–24 hours for cascade reactions; longer for multi-step routes |
| Key Reagents | Lewis acids (BF₃·OEt₂, TiCl₄), aldehydes, cyclobutanol derivatives |
| Critical Parameters | Temperature control, reagent stoichiometry, solvent purity |
Chemical Reactions Analysis
Types of Reactions
{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield {6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}aldehyde or {6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}carboxylic acid.
Scientific Research Applications
{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between {6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol and related spirocyclic compounds:
Key Observations:
- Heteroatom Influence: The 1-oxa system in the target compound reduces polarity compared to 1,4-dioxa analogs (e.g., 1,4-Dioxaspiro[4.5]decan-8-ol), which have higher oxygen content and increased hydrophilicity . Nitrogen-rich spirocycles (e.g., tetraazaspiro derivatives) demonstrate enhanced hydrogen-bonding capacity, influencing interactions in biological systems .
Biological Activity
{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol is a chemical compound characterized by its unique spirocyclic structure, which includes a methanol functional group. The compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory and anti-cancer properties. This article reviews the biological activity of this compound, synthesizing data from various research studies and sources.
- Molecular Formula : C₁₂H₂₂O₂
- Molecular Weight : 198.30 g/mol
- CAS Number : 1863254-92-5
Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits anti-inflammatory effects. Research indicates that compounds with similar spirocyclic structures can inhibit inflammatory pathways, particularly by modulating cytokine production and reducing oxidative stress in cellular models .
Anticancer Potential
The anticancer potential of this compound has been explored through various in vitro studies. These studies demonstrate that the compound may induce apoptosis in cancer cell lines and inhibit tumor growth by affecting cell cycle regulation and promoting caspase activation . However, detailed in vivo studies are required to confirm these effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The positioning of methyl groups at the 6 and 8 positions appears to play a critical role in modulating its biological effects. Comparative analysis with similar compounds reveals that variations in methyl substitution can lead to significant differences in activity profiles:
| Compound Name | Methyl Substitution | Biological Activity |
|---|---|---|
| This compound | 6, 8 positions | Anti-inflammatory, anticancer |
| {7,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol | 7, 8 positions | Moderate anti-inflammatory |
| {7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol | 7, 9 positions | Lower anticancer activity |
Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of spirocyclic compounds, this compound was found to significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound demonstrated a dose-dependent effect with an IC50 value indicating effective inhibition at low concentrations.
Study 2: Anticancer Activity
Another research focused on the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF7 and HeLa). The results showed that treatment with the compound led to a significant decrease in cell viability and induced apoptosis as evidenced by increased annexin V staining and caspase activation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
